molecular formula C8H8F3NO B13161838 2-Amino-6-methyl-4-(trifluoromethyl)phenol

2-Amino-6-methyl-4-(trifluoromethyl)phenol

Cat. No.: B13161838
M. Wt: 191.15 g/mol
InChI Key: MDLLZQFPVQZPKU-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-4-(trifluoromethyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-4-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group into the phenol ring. One common method is the trifluoromethylation of a suitable precursor, such as 2-Amino-6-methylphenol, using reagents like trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst. The reaction conditions often include temperatures ranging from 0°C to room temperature and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and their derivatives.

    Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

2-Amino-6-methyl-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-4-(trifluoromethyl)phenol is influenced by its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with biological membranes more effectively. The amino group can form hydrogen bonds with biological targets, while the phenol group can participate in redox reactions. These interactions can modulate various molecular pathways and targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(trifluoromethyl)phenol: Similar structure but lacks the methyl group.

    2-Amino-6-methylphenol: Similar structure but lacks the trifluoromethyl group.

    4-(trifluoromethyl)phenol: Similar structure but lacks the amino and methyl groups.

Uniqueness

2-Amino-6-methyl-4-(trifluoromethyl)phenol is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its electron-withdrawing capability, while the amino and methyl groups provide additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-amino-6-methyl-4-(trifluoromethyl)phenol

InChI

InChI=1S/C8H8F3NO/c1-4-2-5(8(9,10)11)3-6(12)7(4)13/h2-3,13H,12H2,1H3

InChI Key

MDLLZQFPVQZPKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)N)C(F)(F)F

Origin of Product

United States

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